molecular formula C2H3N3S2 B8766284 Dithiourazol CAS No. 5650-03-3

Dithiourazol

Cat. No.: B8766284
CAS No.: 5650-03-3
M. Wt: 133.20 g/mol
InChI Key: WYENVTYBQKCILL-UHFFFAOYSA-N
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Description

Dithiourazol (CAS 5650-03-3) is a sulfur-containing heterocyclic compound, commercially available for research purposes . The compound’s nomenclature implies the presence of a thiazole or thiadiazole core with thiourea-like substituents, though exact structural details require further validation .

Properties

IUPAC Name

1,2,4-triazolidine-3,5-dithione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N3S2/c6-1-3-2(7)5-4-1/h(H3,3,4,5,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYENVTYBQKCILL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=S)NC(=S)NN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N3S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10873520
Record name 3,5-Dimercapto-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5650-03-3
Record name 3,5-Dimercapto-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dithiourazol can be synthesized through several methods. One efficient method involves the reaction of aldehydes or ketones with thiosemicarbazide in the presence of a catalyst such as meglumine. This reaction is typically carried out under mild conditions in an aqueous medium, resulting in high yields of the desired product . Another method involves the use of acidic ionic liquids as catalysts, which facilitate the reaction between aldehydes and thiosemicarbazide at room temperature .

Industrial Production Methods

Industrial production of this compound often employs scalable and eco-friendly methods. The use of recyclable catalysts and green solvents, such as water, is preferred to minimize environmental impact. The reaction conditions are optimized to ensure high efficiency and yield, making the process economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Dithiourazol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithione moiety to dithiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atoms.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of Dithiourazol involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The compound’s ability to scavenge free radicals also contributes to its antioxidant properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Heterocycles

Thiazolidinone Derivatives ()

Compounds such as 6m, 6n, and 6o in feature thioxothiazolidin-4-one cores fused with quinazolinone or benzodioxolyl groups. These derivatives exhibit:

  • Structural similarity: A sulfur-rich thiazolidinone ring, akin to the presumed structure of Dithiourazol.
  • Functional divergence : The presence of acetamide and arylidene substituents in 6m–6o enhances their bioactivity, particularly in targeting enzymes or receptors, whereas this compound’s applications remain unexplored .
Table 1: Comparison of Thiazolidinone Derivatives and this compound
Property Thiazolidinone Derivatives (e.g., 6m) This compound
Core structure 4-oxo-2-thioxothiazolidin-3-yl Presumed thiazole/thiadiazole
Key substituents Quinazolinone, benzodioxolyl, acetamide Unknown
Bioactivity Enzyme inhibition (implied) Not reported
Synthesis complexity Multi-step (condensation, cyclization) Likely simpler (commercial)
Reference

Benzimidazole Derivatives ()

Compounds like 4d–4f and 5b–j in incorporate benzimidazole cores with halogen or nitro substituents. These compounds are synthesized under controlled conditions (e.g., reflux in ethanol) and characterized via NMR and MS. Key distinctions include:

  • Electronic effects : Bromo- and nitro-substituted benzimidazoles exhibit altered reactivity and stability compared to this compound’s simpler structure.

Thiadiazole Analogues ()

1,3,4-Thiadiazoles are five-membered heterocycles with dual sulfur and nitrogen atoms, renowned for antimicrobial, anti-inflammatory, and antitumor activities . If this compound is a thiadiazole derivative, its comparison might highlight:

  • Structural parallels : Shared sulfur-nitrogen motifs.
  • Functional gaps: Thiadiazoles like 2-amino-5-(ethylthio)-1,3,4-thiadiazole () show documented bioactivity, whereas this compound lacks such data .
Table 2: Thiadiazole vs. This compound
Property 1,3,4-Thiadiazole Derivatives This compound
Core structure 1,3,4-Thiadiazole Unconfirmed
Bioactivity Antimicrobial, anticancer Not studied
Synthesis Cyclocondensation of thiosemicarbazides Commercial availability
Reference

Oxadiazole Compounds ()

Oxadiazoles, such as 1,3,4-oxadiazole rings in energetic materials (), differ from this compound in:

  • Electron density : Oxygen in oxadiazoles vs. sulfur in this compound affects reactivity and stability.
  • Applications : Oxadiazoles are used in explosives and optoelectronics; this compound’s utility is undefined .

Imidazolethiol Derivatives ()

4,5-Diphenyl-2-imidazolethiol () shares a sulfur-containing heterocycle but diverges in:

  • Functional groups : Thiol (-SH) vs. thiourea-like groups in this compound.
  • Synthesis : Imidazolethiols require multi-step alkylation/thiolation, contrasting with this compound’s commercial availability .

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